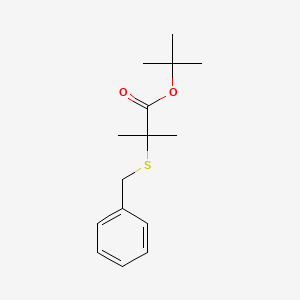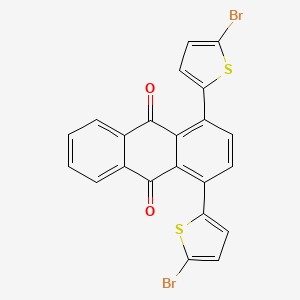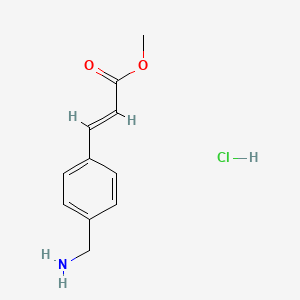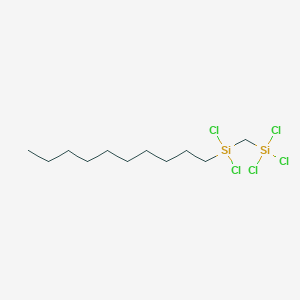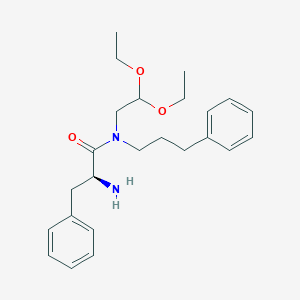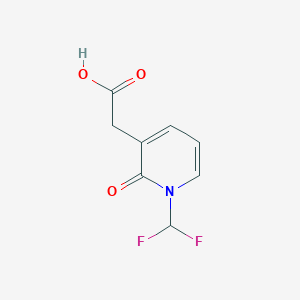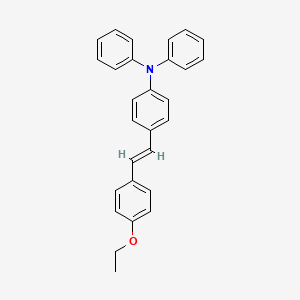
4-(4-Ethoxystyryl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethoxystyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl derivatives It is characterized by the presence of an ethoxystyryl group attached to an N,N-diphenylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxystyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated aromatic compound with a styrene derivative. The reaction is usually carried out under classical heating conditions or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(4-Ethoxystyryl)-N,N-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(4-Ethoxystyryl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(4-Ethoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle arrest. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is also a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
Stilbene Derivatives: Compounds like 4-methoxystyrylbenzofuran and 4-styrylcoumarin share structural similarities with 4-(4-Ethoxystyryl)-N,N-diphenylaniline.
Quinoline Derivatives: 3-styrylquinolin-4(1H)-ones are another class of compounds with similar structural motifs.
Uniqueness
This compound is unique due to its specific combination of an ethoxystyryl group and an N,N-diphenylaniline moiety. This unique structure imparts distinct photophysical and electronic properties, making it particularly valuable in applications such as fluorescent labeling and optoelectronics .
属性
分子式 |
C28H25NO |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO/c1-2-30-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+ |
InChI 键 |
PUEGUONXSKLXHC-BUHFOSPRSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


